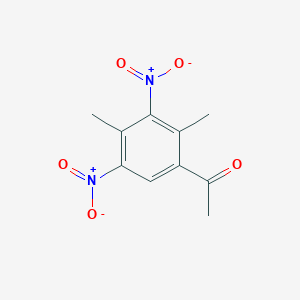

1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one

描述

属性

IUPAC Name |

1-(2,4-dimethyl-3,5-dinitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5-8(7(3)13)4-9(11(14)15)6(2)10(5)12(16)17/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSQTWSZUGJUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=O)C)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251909 | |

| Record name | Ethanone, 1-(2,4-dimethyl-3,5-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-56-7 | |

| Record name | Ethanone, 1-(2,4-dimethyl-3,5-dinitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,4-dimethyl-3,5-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acetylation Followed by Nitration

This is the classical and most documented method for synthesizing 1-(2,4-dimethyl-3,5-dinitrophenyl)ethan-1-one or closely related analogs such as musk ketone (which shares structural similarity).

- Starting Material: 1,3-dimethylbenzene derivatives (e.g., 1,3-dimethyl-5-tert-butylbenzene).

- Step 1: Friedel-Crafts Acetylation

- The aromatic compound undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- This introduces the ethanone (acetyl) group at the para or ortho position relative to methyl groups depending on directing effects.

- Step 2: Nitration

- The acetylated intermediate is subjected to nitration using a nitrating mixture (e.g., nitric acid and sulfuric acid).

- Nitration occurs preferentially at positions activated by methyl groups, typically the 3 and 5 positions on the aromatic ring.

- Outcome:

- The product is this compound, characterized by two nitro groups at meta positions relative to the acetyl group and methyl substituents at 2 and 4 positions.

- Reaction conditions (temperature, time, acid concentration) must be carefully controlled to avoid over-nitration or oxidation.

- The Friedel-Crafts acetylation is regioselective due to the directing effects of methyl groups.

- The nitration step is typically performed after acetylation to ensure the acetyl group is in place to direct nitration correctly.

Reference Data:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Friedel-Crafts Acetylation | Acetyl chloride, AlCl3, inert solvent (e.g., CH2Cl2), 0–25°C | Introduce acetyl group | Methyl groups direct acetylation ortho/para |

| Nitration | HNO3/H2SO4 mixture, 0–50°C | Introduce nitro groups at 3,5 positions | Controlled to avoid polynitration |

This method is exemplified in musk ketone synthesis, a compound structurally related to this compound, highlighting the utility of this approach.

Analytical and Spectroscopic Confirmation

- IR Spectroscopy:

- Characteristic carbonyl stretch (C=O) near 1700 cm⁻¹.

- Nitro group stretches around 1500–1350 cm⁻¹.

- NMR Spectroscopy:

- Methyl protons appear as singlets near 2.1–2.3 ppm.

- Aromatic protons shifted downfield due to electron-withdrawing nitro groups.

- Elemental Analysis:

- Confirms molecular formula consistent with dinitro and acetyl substituents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acetylation + Nitration | 1,3-dimethylbenzene derivatives | AlCl3, acetyl chloride; HNO3/H2SO4 | Moderate to high | Regioselective, well-established | Requires strong acids, careful control |

| One-Pot Cyclocondensation (Heterocyclic analogs) | 3-chloroacetylacetone, KSCN, hydrazines | Ethanol, reflux, multi-step | 48–80 | Mild conditions, no chromatography | Indirect for target compound |

化学反应分析

Types of Reactions

1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitro groups can yield amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

科学研究应用

1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one with analogous compounds:

Key Observations

Halogen and Hydroxy Groups: In 1-(4-Chloro-2-hydroxy-3,5-dinitrophenyl)ethanone, the -Cl and -OH groups introduce polarity, improving solubility in polar solvents (e.g., sulfuric acid used in nitration) .

Physical Properties Melting Points: Nitro derivatives generally exhibit higher melting points due to strong intermolecular interactions. For example, 1-(4-Chloro-2-hydroxy-3,5-dinitrophenyl)ethanone melts at 62–64°C, whereas Musk ketone (with bulky tert-butyl groups) is a crystalline solid . Molecular Weight: Heavier substituents (e.g., iodine in 1-(4-Hydroxy-3,5-diiodophenyl)ethanone) significantly increase molecular weight, affecting applications in imaging or heavy-atom chemistry .

Synthetic Routes Nitration: Many analogs, including the target compound, are synthesized via nitration. For instance, 1-(4-Chloro-2-hydroxy-3,5-dinitrophenyl)ethanone is prepared by nitrating 4-chloro-2-hydroxyacetophenone (77% yield) . Fries Rearrangement: Some hydroxyacetophenones (e.g., 1-(2,4-Dihydroxy-5-propylphenyl)ethanone) are synthesized via Fries rearrangement of acylated precursors .

Applications Fragrance Industry: Musk ketone’s tert-butyl and nitro groups make it a stable fixative in perfumes, whereas the target compound’s methyl groups may offer similar stability but with reduced steric bulk . Pharmaceutical Intermediates: Compounds like 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride highlight the role of nitro/amino groups in drug design (e.g., antitubercular agents) .

Research Findings and Data Tables

Table 1: Comparative Analysis of Nitro-Substituted Acetophenones

生物活性

1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one, also known as a derivative of dinitrophenyl ketones, has garnered attention for its potential biological activities. This compound features a dinitrophenyl group which is known to influence various biological interactions due to its electron-withdrawing properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on available research findings.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The dinitrophenyl moiety can form adducts with proteins and nucleic acids, leading to alterations in cellular signaling pathways. The following mechanisms have been proposed:

- Protein Binding : The compound may bind covalently to amino acid residues in proteins, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : Dinitrophenyl compounds are known to induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

Cytotoxicity and Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast Cancer) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.5 | Activation of caspase pathways |

| SKOV3 (Ovarian Cancer) | 18.7 | Disruption of mitochondrial function |

These studies indicate that the compound's effectiveness varies across different cancer types, suggesting a selective action mechanism that could be exploited for targeted therapies.

Case Studies

Several notable studies have been conducted to evaluate the biological activity of this compound:

- Study on A549 Cells : A study demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. The authors concluded that the compound effectively targets lung cancer cells through oxidative stress mechanisms .

- MCF-7 Cell Line Evaluation : In another investigation involving MCF-7 cells, the compound was found to inhibit proliferation significantly while inducing G1 phase arrest. This was linked to the downregulation of cyclin D1 and upregulation of p21, indicating its potential as a chemotherapeutic agent .

- HeLa Cell Studies : Research on HeLa cells revealed that the compound induced apoptosis through mitochondrial pathways and increased ROS levels significantly. This suggests a promising avenue for cervical cancer treatment .

常见问题

Basic Questions

Q. What are the established synthetic routes for 1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Common approaches involve sequential nitration and Friedel-Crafts acetylation. For example, nitration of a pre-substituted toluene derivative followed by acetylation under acidic conditions. Similar protocols are used for dinitrophenyl derivatives, where controlled nitration ensures regioselectivity .

- Characterization : Purity is validated via HPLC (High-Performance Liquid Chromatography) and melting point determination. Structural confirmation employs (to identify methyl and acetyl groups) and IR spectroscopy (to detect nitro group stretching vibrations at ~1520 and 1350 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Refer to GHS classifications (acute toxicity via inhalation, skin contact, and ingestion). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Emergency measures include immediate skin washing with soap and water for dermal exposure and avoiding induced vomiting if ingested .

- Storage : Store in sealed containers in a cool, ventilated area, away from oxidizers due to nitro group reactivity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction is performed using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<0.08) and data-to-parameter ratios (>10:1) to ensure accuracy. The methyl and nitro substituents’ spatial arrangement is analyzed for steric interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethyl and 3,5-dinitro substituents influence reactivity in electrophilic substitution reactions?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Nitro groups deactivate the ring, while methyl groups provide steric hindrance, directing incoming electrophiles to less hindered positions .

- Experimental Validation : Competitive reactions with bromine or nitrating agents under varying conditions (e.g., sulfuric acid vs. acetic acid) quantify regioselectivity. Results are compared to computational predictions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

- Methodology :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or impurities affecting melting points. Solubility discrepancies are addressed via systematic studies in solvents of varying polarity (e.g., water, ethanol, DMSO) at controlled temperatures .

- Interlaboratory Validation : Collaborative studies using standardized protocols (e.g., USP guidelines) ensure reproducibility .

Q. How can the compound’s stability under photolytic or thermal conditions be evaluated for long-term storage?

- Methodology :

- Accelerated Stability Testing : Expose samples to UV light (λ = 254 nm) or elevated temperatures (40–60°C) for 4–8 weeks. Monitor degradation via LC-MS to identify byproducts (e.g., nitro group reduction products). Kinetic modeling predicts shelf life .

Q. What crystallographic challenges arise from the compound’s substituents, and how are they addressed?

- Methodology :

- Twinned Crystals : Use SHELXD for structure solution in cases of twinning. High-resolution data (≤0.8 Å) improves electron density maps for accurate nitro and methyl group placement .

- Disorder Modeling : Refinement tools in SHELXL partition disordered atoms (e.g., rotating methyl groups) with occupancy constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。